molecular formula C19H22O7 B14633629 Cinerenin acetate CAS No. 56650-63-6

Cinerenin acetate

Cat. No.: B14633629
CAS No.: 56650-63-6
M. Wt: 362.4 g/mol
InChI Key: IAHRRUNNPWEGOH-KPKJPENVSA-N
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Description

Cinerenin acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound, in particular, is a sesquiterpene lactone ester, which means it is derived from sesquiterpene lactones, a group of naturally occurring compounds known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinerenin acetate typically involves the esterification of cinerenin with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

Cinerenin+Acetic AcidAcid CatalystCinerenin Acetate+Water\text{Cinerenin} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cinerenin+Acetic AcidAcid Catalyst​Cinerenin Acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process by providing a reusable and easily separable catalyst.

Chemical Reactions Analysis

Michael Addition to Exocyclic Methylene

Cinerenin acetate undergoes Michael addition with alkoxides (e.g., sodium ethoxide) at its lactonic exocyclic methylene group. This reaction proceeds more rapidly than substitutions at other positions, forming ethoxy-substituted dilactones. The mechanism involves nucleophilic attack on the α,β-unsaturated lactone system, followed by lactonization (Scheme 1) .

Key Observations

  • Reaction with ethanol/sodium ethoxide yields a 13-ethoxydilactone .

  • Competing pathways exist between Michael addition and ester substitution, influenced by steric and electronic factors .

Alkoxy Substitution Reactions

Substitution reactions occur at the C-1 and C-9 acetoxy groups under basic conditions. Sodium ethoxide facilitates allylic substitution at C-9, followed by saponification of the C-8 sidechain and subsequent lactonization (Scheme 2) .

Comparative Reactivity

PositionReactivity with NaOEtProduct Type
C-1 AcetateModerateSubstituted dilactone
C-9 AcetateHighEthoxy-substituted lactone
Exocyclic CH₂Rapid (Michael)Ethoxy-adduct

Cinerenin’s C-1 ethoxy group resists substitution compared to its exocyclic methylene, which reacts preferentially .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural rearrangements similar to other germacranolides. For example:

  • Cope Rearrangement : Spontaneous -sigmatropic shifts at temperatures <60°C, forming elemanolide derivatives (Scheme 3) .

  • Epoxide Ring Opening : Acid treatment of epoxy-germacranolides yields eudesmanolides, though direct evidence for cinerenin is inferred from related systems .

Oxidation and Functionalization

Oxidation reactions modify cinerenin’s allylic alcohol groups:

  • MnO₂ Oxidation : Converts allylic alcohols to α,β-unsaturated aldehydes, confirmed by NMR shifts (e.g., δ 9.4–10 ppm for trans-configured aldehydes) .

  • Herz’s Rule Application : Aldehyde proton chemical shifts (δ ~9.5 ppm for cis vs. δ >10 ppm for trans double bonds) help assign configurations in oxidized products .

Esterification and Sidechain Modifications

Cinerenin’s sidechain acetate groups participate in esterification:

  • Method A : Acetylation with acetic anhydride/pyridine introduces acetyl groups at hydroxyl sites .

  • Method B : Transesterification with alkyl halides under basic conditions replaces acetates with longer alkoxy chains .

Comparative Mechanistic Insights

Cinerenin’s reactivity aligns with Sₙ2′ mechanisms for germacranolides, where alkoxide attack occurs at γ-position relative to leaving groups (e.g., acetoxy). This contrasts with Sₙ1 pathways observed in less strained systems .

Reaction TypeConditionsPrimary Product
Michael AdditionNaOEt/EtOH13-Ethoxydilactone
C-9 SubstitutionNaOEtSaponified lactone
Acid-Catalyzed RearrangementH⁺/ΔElemanolide derivative

Biological Implications

This synthesis integrates mechanistic and structural data to delineate this compound’s reactivity, emphasizing its role as a model for germacranolide chemistry. Further studies could explore catalytic asymmetric modifications or biotechnological applications .

Scientific Research Applications

Cinerenin acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

The biological effects of cinerenin acetate are primarily attributed to its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting anticancer effects.

Comparison with Similar Compounds

Cinerenin acetate can be compared to other sesquiterpene lactone esters, such as parthenolide acetate and artemisinin acetate. While these compounds share similar structural features, this compound may exhibit unique biological activities due to differences in its molecular structure. For example, it may have a different binding affinity for specific enzymes or receptors, leading to distinct pharmacological effects.

List of Similar Compounds

  • Parthenolide acetate
  • Artemisinin acetate
  • Costunolide acetate
  • Dehydrocostus lactone acetate

Properties

CAS No.

56650-63-6

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

[(7E)-11-ethoxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate

InChI

InChI=1S/C19H22O7/c1-4-23-14-6-5-12(9-24-11(3)20)7-15-17(10(2)18(21)25-15)16-8-13(14)19(22)26-16/h7-8,14-17H,2,4-6,9H2,1,3H3/b12-7+

InChI Key

IAHRRUNNPWEGOH-KPKJPENVSA-N

Isomeric SMILES

CCOC1CC/C(=C\C2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)/COC(=O)C

Canonical SMILES

CCOC1CCC(=CC2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)COC(=O)C

Origin of Product

United States

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